[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic compound that features a piperidine ring, an imidazopyridine moiety, and a methanone group
Properties
IUPAC Name |
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-20(25-12-7-6-10-19(25)23-16)21(26)24-13-11-22(2,27)18(15-24)14-17-8-4-3-5-9-17/h3-10,12,18,27H,11,13-15H2,1-2H3/t18-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOFWBXOVNJMJP-PGRDOPGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C(C3)CC4=CC=CC=C4)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC[C@@]([C@H](C3)CC4=CC=CC=C4)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl and Hydroxy Groups: These functional groups are introduced via selective alkylation and hydroxylation reactions.
Formation of the Imidazopyridine Moiety: This involves the condensation of a pyridine derivative with an imidazole precursor under acidic or basic conditions.
Coupling of the Piperidine and Imidazopyridine Units: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The methanone group can be reduced to a secondary alcohol.
Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Reducing agents such as NaBH₄ (sodium borohydride) and LiAlH₄ (lithium aluminium hydride) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Silver (I) Complexes with Polycyclic Aromatic Compounds: Complexes involving silver ions and aromatic compounds.
Barium Compounds: Used in various industrial applications.
Uniqueness
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is unique due to its combination of a piperidine ring and an imidazopyridine moiety, which provides a distinct set of chemical and biological properties not found in simpler compounds like dichloroaniline or metal complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
